4-Chloro-2-(chloromethyl)-6-methylquinazoline
Overview
Description
4-Chloro-2-(chloromethyl)-6-methylquinazoline is a heterocyclic aromatic organic compound. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure consists of a quinazoline ring substituted with chlorine and methyl groups, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Similar compounds such as 2-chloro-4-nitrophenol have been reported to exhibit anti-inflammatory effects .
Mode of Action
It’s worth noting that related compounds, such as mcpa (2-methyl-4-chlorophenoxyacetic acid), function as auxins, which are growth hormones that naturally exist in plants .
Biochemical Pathways
Related compounds like 2-chloro-4-nitrophenol have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain gram-negative bacteria .
Action Environment
It’s worth noting that the addition of syringic acid to soil contaminated with a related compound, mcpa, significantly increased the removal of the herbicide from the soil .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-(chloromethyl)-6-methylquinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their function and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of certain cancer cell lines by interfering with the cell cycle and inducing apoptosis . Moreover, it can affect the expression of genes involved in cell growth and survival, leading to altered cellular metabolism and reduced cell viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure can lead to cumulative effects on cellular processes, such as sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes and pathways without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to its accumulation in tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, affecting overall metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can affect its intracellular concentration and distribution . Additionally, it can bind to plasma proteins, influencing its bioavailability and tissue accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and enzyme activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(chloromethyl)-6-methylquinazoline typically involves the reaction of 2-amino-5-chlorotoluene with chloroacetonitrile in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the quinazoline ring. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(chloromethyl)-6-methylquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The quinazoline ring can be reduced to form dihydroquinazolines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinazolines with various functional groups.
Oxidation: Formation of quinazoline carboxylic acids or aldehydes.
Reduction: Formation of dihydroquinazolines.
Scientific Research Applications
4-Chloro-2-(chloromethyl)-6-methylquinazoline has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of anticancer, antiviral, and antibacterial agents.
Biological Studies: Used in the study of enzyme inhibitors and receptor antagonists.
Industrial Applications: Employed in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylquinazoline
- 2-(Chloromethyl)quinoline
- 2-Chloro-4-(chloromethyl)thiazole
Uniqueness
4-Chloro-2-(chloromethyl)-6-methylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methyl groups on the quinazoline ring enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)-6-methylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2/c1-6-2-3-8-7(4-6)10(12)14-9(5-11)13-8/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGWKVLYJSVSDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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